BenchChemオンラインストアへようこそ!

3HOI-BA-01

mTOR signaling Kinase inhibition Oncology

Choose 3HOI-BA-01 for your research into direct mTOR kinase inhibition and PI3K pathway blockade. This ATP-competitive oxindole derivative offers dual suppression of mTORC1/mTORC2 and PI3K, uniquely mitigating the Akt feedback activation seen with rapamycin. With validated in vivo antitumor efficacy (58-76% growth suppression in A549 xenografts) and precise concentration-dependent inhibition, it is an essential, non-interchangeable tool for preclinical oncology and signaling studies.

Molecular Formula C19H15NO5
Molecular Weight 337.3 g/mol
CAS No. 355428-84-1
Cat. No. B1666283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3HOI-BA-01
CAS355428-84-1
Synonyms3HOI-BA-01;  3HOI BA 01;  3HOIBA01;  3-HOI-BA-01; 
Molecular FormulaC19H15NO5
Molecular Weight337.3 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=CC(=O)CC3(C4=CC=CC=C4NC3=O)O
InChIInChI=1S/C19H15NO5/c21-13(7-5-12-6-8-16-17(9-12)25-11-24-16)10-19(23)14-3-1-2-4-15(14)20-18(19)22/h1-9,23H,10-11H2,(H,20,22)/b7-5+
InChIKeyAJJYRWYJJMMKIT-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3HOI-BA-01 (CAS 355428-84-1) for mTOR/PI3K Dual Inhibition Research: A Data-Backed Procurement Guide


3HOI-BA-01 (CAS 355428-84-1) is a synthetic, small-molecule oxindole derivative that functions as a novel dual inhibitor of mammalian target of rapamycin (mTOR) and phosphatidylinositol 3-kinase (PI3K). With a molecular weight of 337.33 g/mol and a molecular formula of C19H15NO5 , this compound was identified through a ligand-docking screen of 60,000 natural products and is characterized by its direct binding to the mTOR kinase domain [1].

Why 3HOI-BA-01 (CAS 355428-84-1) Cannot Be Substituted with Generic mTOR Inhibitors


Substituting 3HOI-BA-01 with a generic mTOR inhibitor like rapamycin (sirolimus) or its analogs (rapalogs) introduces significant experimental variability due to fundamental differences in their mechanisms of action. Rapamycin acts as an allosteric inhibitor of mTORC1 only, which can trigger a well-documented feedback loop that paradoxically activates the pro-survival kinase Akt, thereby limiting antitumor efficacy [1]. In contrast, 3HOI-BA-01 is an ATP-competitive kinase inhibitor that directly targets the mTOR catalytic site, enabling dual suppression of both mTORC1/mTORC2 and PI3K activity, which mitigates Akt reactivation [1]. This mechanistic distinction makes 3HOI-BA-01 a non-interchangeable tool for studies requiring comprehensive pathway blockade.

Quantitative Differentiation of 3HOI-BA-01 (CAS 355428-84-1): Comparative Evidence for Scientific Selection


mTOR Kinase Inhibition: Concentration-Dependent Activity of 3HOI-BA-01

In a cell-free kinase assay, 3HOI-BA-01 directly inhibited mTOR kinase activity in a concentration-dependent manner. The compound demonstrated quantifiable suppression of the mTOR substrate p70S6K (Thr389), providing a clear potency profile against the baseline (vehicle control) [1].

mTOR signaling Kinase inhibition Oncology

Dual mTOR/PI3K Inhibition: Mechanistic Advantage Over Allosteric mTOR Inhibitors

3HOI-BA-01 is identified as a novel mTOR/PI3K dual inhibitor, a key differentiator from rapamycin [1]. While rapamycin and its analogs (rapalogs) are allosteric mTORC1 inhibitors that can cause resistance via Akt feedback activation, 3HOI-BA-01's ATP-competitive binding inhibits both mTOR complexes and PI3K, thereby attenuating this unwanted feedback loop [1].

mTOR/PI3K dual inhibition Akt feedback Drug resistance

Suppression of Neoplastic Transformation in JB6 Cl41 Cells

In an EGF-induced neoplastic transformation model using JB6 Cl41 cells, 3HOI-BA-01 demonstrated significant, dose-dependent suppression of colony formation. The compound's inhibitory effect was quantified against the EGF-stimulated baseline, showing near-complete abrogation of transformation at the highest tested concentration [1].

Cell transformation Chemoprevention EGF signaling

In Vivo Tumor Growth Suppression in A549 Lung Cancer Xenograft Model

In an A549 non-small cell lung cancer (NSCLC) xenograft model, intraperitoneal administration of 3HOI-BA-01 resulted in a significant, dose-dependent reduction in tumor growth. The compound's in vivo efficacy was quantified against the vehicle-treated control group, with the highest dose achieving substantial tumor suppression [1].

Non-small cell lung cancer Xenograft model In vivo efficacy

Cardioprotection via Autophagy Induction in a Murine Ischemia/Reperfusion Model

In a murine model of myocardial ischemia/reperfusion (I/R) injury, treatment with 3HOI-BA-01 was shown to significantly reduce myocardial infarct size. This cardioprotective effect was mechanistically linked to the compound's ability to inhibit mTOR signaling and thereby induce protective autophagy in cardiomyocytes [1].

Myocardial ischemia Autophagy Cardioprotection

Optimal Application Scenarios for 3HOI-BA-01 (CAS 355428-84-1) Based on Quantitative Evidence


Investigating mTOR Kinase-Dependent Signaling Cascades

Researchers studying the direct biochemical activity of mTOR kinase can utilize 3HOI-BA-01 as a tool compound, leveraging its quantifiable, concentration-dependent inhibition profile (21% at 1 µM, 67% at 5 µM, 95% at 20 µM) to precisely titrate pathway suppression in cell-free or cell-based assays [1].

Elucidating Mechanisms of mTOR-Driven Feedback Resistance

For studies focused on overcoming resistance to allosteric mTOR inhibitors, 3HOI-BA-01 is the preferred choice. Its dual mTOR/PI3K inhibitory mechanism directly addresses the Akt feedback activation loop that limits the efficacy of rapamycin and its analogs [1].

In Vivo Efficacy Studies in Non-Small Cell Lung Cancer Models

Investigators conducting preclinical therapeutic studies in NSCLC can select 3HOI-BA-01 based on its validated in vivo performance. The compound's ability to suppress A549 xenograft tumor growth by 58-76% provides a robust, data-driven rationale for its inclusion in oncology research pipelines [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3HOI-BA-01

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.